Benzothiazole-d4

Übersicht

Beschreibung

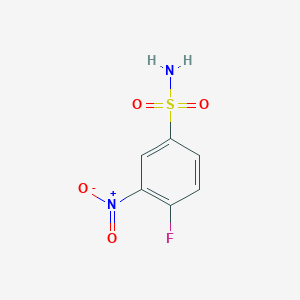

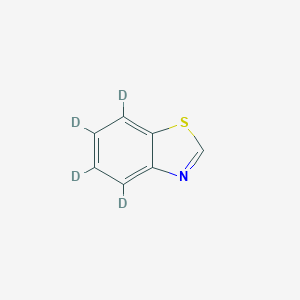

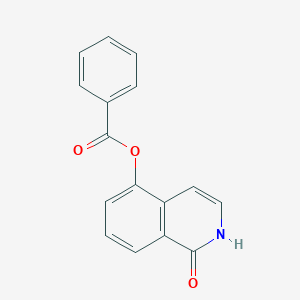

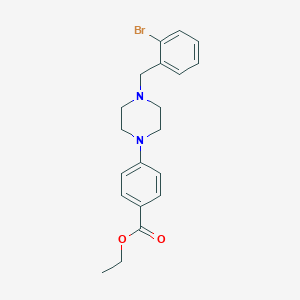

Benzothiazole-d4 is a labeled Benzothiazole . It is also known as 1-Thia-3-azaindene-d4, Benzothiazole-4,5,6,7-d4, and 4,5,6,7-tetradeuterio-1,3-benzothiazole . It has a molecular weight of 139.21 and a molecular formula of C7HD4NS .

Synthesis Analysis

Benzothiazole derivatives can be synthesized using green chemistry principles from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

Benzothiazole-d4 has a high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, binding with higher affinity to D3 than to D2 or D4 receptor subtypes .Chemical Reactions Analysis

Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis

Benzothiazole-d4 is a light brown to dark red oil . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Agents

Benzothiazole derivatives, including Benzothiazole-d4, have shown potential as anticancer and anti-inflammatory agents. A study highlighted the synthesis of novel benzothiazole compounds that exhibited significant inhibition of cancer cell proliferation and reduced inflammatory factors in cell models .

Antimicrobial Activity

The structure of Benzothiazole-d4 lends itself to antimicrobial properties. Research has indicated that benzothiazole and its derivatives can be effective against a range of microbial pathogens, offering a pathway for the development of new antimicrobial drugs .

Antidiabetic Applications

Benzothiazole derivatives have been explored for their antidiabetic effects. The ability of these compounds to modulate biological pathways related to diabetes makes them a subject of interest in the development of antidiabetic medications .

Neuroprotective Effects

Some benzothiazole compounds have been found to interfere with glutamate neurotransmission, suggesting potential neuroprotective effects. This could lead to applications in treating neurodegenerative diseases .

Fluorescent Probes and Imaging

The characteristic fluorescence of the benzothiazole group, including Benzothiazole-d4, makes it a valuable component in the design of fluorescent probes. These probes can be used in various imaging applications to study biological processes .

Pharmacokinetics and Drug Development

Benzothiazole-d4 can be used in pharmacokinetic studies to predict the behavior of new drug candidates. Its properties allow for the assessment of absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Enzyme Inhibition

Due to its reactive sites, Benzothiazole-d4 can act as an enzyme inhibitor, which is crucial in the study of disease mechanisms and the development of therapeutic agents .

Electroluminescent Devices

The electronic properties of Benzothiazole-d4 make it suitable for use in electroluminescent devices. Its incorporation into organic compounds can enhance the performance of these devices .

Safety And Hazards

When handling Benzothiazole-d4, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of novel antibiotics to control resistance problems is crucial .

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJUPLGTWVMSFF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445275 | |

| Record name | Benzothiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole-d4 | |

CAS RN |

194423-51-3 | |

| Record name | Benzothiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)